

# Application Notes and Protocols for FASN Inhibition using GSK837149A

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Compound of Interest		
Compound Name:	GSK837149A	
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## Introduction

**GSK837149A** is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] FASN is a critical enzyme for proliferating cancer cells, making it an attractive therapeutic target.[3][4] **GSK837149A** acts as a reversible inhibitor, specifically targeting the  $\beta$ -ketoacyl reductase (KR) domain of the FASN enzyme.[1][2][5] This document provides detailed information on the effective concentration of **GSK837149A** for FASN inhibition, experimental protocols for its use, and visualizations of the relevant biological pathways and workflows.

## **Data Presentation: Efficacy of GSK837149A**

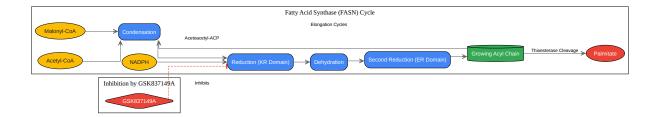
**GSK837149A** demonstrates high potency in biochemical assays. However, its utility in cell-based assays is limited by poor cell penetration.[1]



Parameter	Value	Assay Type	Notes
Ki	~30 nM	Biochemical (Enzyme Kinetics)	Reversible inhibition of human type I FASN.[1][2][5]
pIC50	7.8	Biochemical (Enzyme Activity)	Selective and reversible inhibition.
Cellular Activity	Not reported	Cell-Based Assays	Poor cell penetration limits effectiveness in cellular models.[1]

## **Mechanism of Action**

**GSK837149A** is a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA.[2] It selectively targets the KR domain of FASN, preventing the reduction of the growing fatty acid chain.



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Caption: Mechanism of FASN Inhibition by GSK837149A.



## **Experimental Protocols**

Due to the limited cell permeability of **GSK837149A**, its efficacy is best evaluated in biochemical assays using purified FASN enzyme.

## Protocol 1: In Vitro FASN Activity Assay (Spectrophotometric)

This protocol measures the decrease in NADPH concentration, which is consumed during the FASN catalytic cycle.

#### Materials:

- Purified human FASN enzyme
- GSK837149A
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Potassium phosphate buffer (100 mM, pH 7.0)
- DMSO (for dissolving GSK837149A)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Prepare Reagents:
  - Dissolve GSK837149A in DMSO to create a stock solution (e.g., 10 mM).

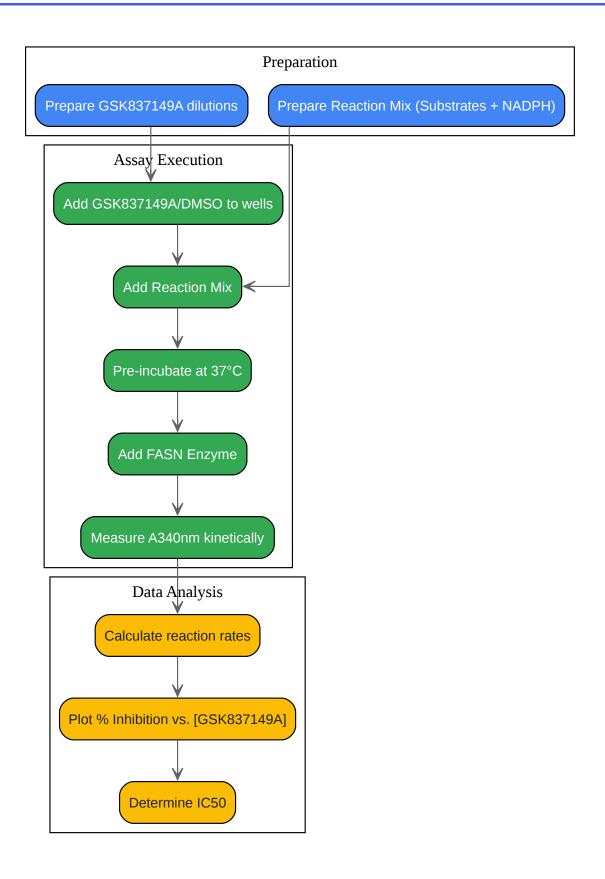


- Prepare working solutions of GSK837149A by serial dilution in potassium phosphate buffer.
- Prepare a reaction mixture containing acetyl-CoA (e.g., 50 μM), malonyl-CoA (e.g., 50 μM), and NADPH (e.g., 100 μM) in potassium phosphate buffer.

### Assay Setup:

- $\circ$  Add 5  $\mu$ L of the **GSK837149A** working solutions or DMSO (vehicle control) to the wells of the 96-well plate.
- Add 85 μL of the reaction mixture to each well.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate Reaction:
  - Add 10 μL of purified FASN enzyme to each well to start the reaction.
- · Measurement:
  - Immediately measure the absorbance at 340 nm every minute for 15-30 minutes at 37°C.
- Data Analysis:
  - Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
  - Plot the percentage of FASN inhibition against the logarithm of GSK837149A concentration to determine the IC50 value.





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**Caption:** Workflow for Spectrophotometric FASN Activity Assay.



# Protocol 2: In Vitro FASN Activity Assay (Mass Spectrometry-based)

This protocol directly measures the formation of the FASN product, palmitate.

#### Materials:

- Purified human FASN enzyme
- GSK837149A
- Acetyl-CoA
- <sup>13</sup>C-labeled Malonyl-CoA
- NADPH
- Potassium phosphate buffer (100 mM, pH 7.0)
- DMSO
- LC-MS/MS system

### Procedure:

- Reaction Setup:
  - Prepare reaction mixtures as described in Protocol 1, but using <sup>13</sup>C-labeled Malonyl-CoA.
  - Incubate varying concentrations of GSK837149A with the FASN enzyme and reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Sample Preparation:
  - Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).
  - Extract the lipids using an appropriate organic solvent (e.g., chloroform/methanol).
  - Dry the organic phase and reconstitute in a suitable solvent for LC-MS/MS analysis.



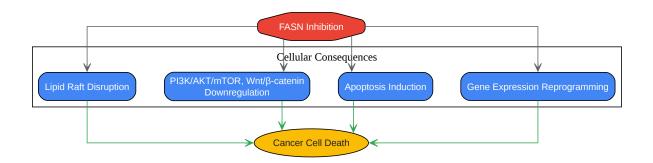
- LC-MS/MS Analysis:
  - Analyze the samples for the presence and quantity of <sup>13</sup>C-labeled palmitate.
- Data Analysis:
  - Quantify the amount of labeled palmitate produced in the presence of different concentrations of GSK837149A.
  - Calculate the percentage of inhibition and determine the IC50 value.

# Signaling Pathways and Cellular Effects of FASN Inhibition

While **GSK837149A** is not ideal for cellular studies, the inhibition of FASN by other means (e.g., cell-permeable inhibitors like TVB-3166 or siRNA) has been shown to impact several key signaling pathways and cellular processes in cancer cells.

- Disruption of Membrane Lipid Rafts: FASN inhibition alters the lipid composition of cell membranes, affecting the integrity of lipid rafts and the signaling of raft-associated proteins.
- Inhibition of Oncogenic Signaling: Pathways such as PI3K-AKT-mTOR and Wnt/β-catenin, which are often hyperactive in cancer, can be downregulated upon FASN inhibition.
- Induction of Apoptosis: The accumulation of malonyl-CoA and the depletion of palmitate can lead to cellular stress and trigger programmed cell death.
- Reprogramming of Gene Expression: FASN inhibition can alter the expression of genes involved in cell proliferation, survival, and metabolism.





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**Caption:** Cellular Consequences of FASN Inhibition.

## Conclusion

**GSK837149A** is a valuable tool for in vitro studies of FASN inhibition due to its high potency and selectivity. The provided biochemical assay protocols offer robust methods for characterizing its inhibitory activity. For cellular studies, researchers should consider the limitations imposed by its poor cell permeability and may need to explore alternative, cell-permeable FASN inhibitors to investigate the downstream cellular effects of FASN blockade.

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